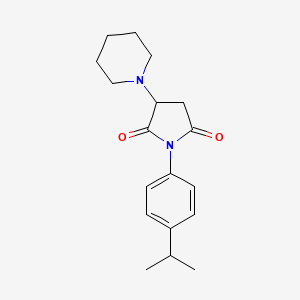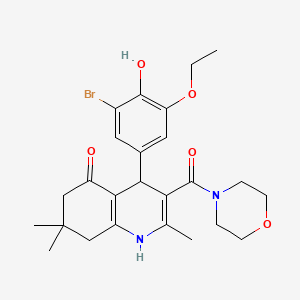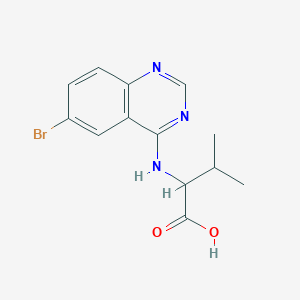
1-(4-isopropylphenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione
Overview
Description
1-(4-isopropylphenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione, commonly known as R-(-)-PPD, is a synthetic compound that belongs to the class of pyrrolidinedione derivatives. It has been found to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. In recent years, there has been a growing interest in the synthesis, mechanism of action, and potential therapeutic applications of R-(-)-PPD.
Scientific Research Applications
Structural Analysis
The molecule 3-(3,5-dimethylpiperidino)-1-(4-chlorophenyl)-2,5-pyrrolidinedione, structurally similar to 1-(4-isopropylphenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione, has been analyzed to understand its structural properties. The study highlights the rotational relationship between the N-(p-chlorophenyl) substituent and the succinimide plane, as well as the chair conformation of the piperidinyl ring (Igonin et al., 1993).
Antimicrobial Activity
A series of 1-amino-2-substituted-5-piperidinyl-6,7,8,9-tertahydrothieno[2,3-c]isoquinolines were synthesized and tested for antimicrobial activity. This research is relevant as it explores the potential of piperidinyl compounds in combatting pathogenic strains of bacteria and fungi (Zaki et al., 2019).
Synthesis and Characterization
Studies involving piperidinyl and pyrrolidinyl compounds in the synthesis and characterization of complex structures provide insight into the versatility of these compounds in chemical reactions. This includes the synthesis of enamines and their reactions with aryl isothiocyanates (Tsuge & Inaba, 1973).
Domino Reactions in Chemistry
Research on domino reactions involving 1,3-thiazolidinedione, malononitrile, and aromatic aldehydes highlights the role of piperidinyl compounds in synthesizing dihydrothiophene derivatives (Sun et al., 2009).
Novel Synthesis Methods
Explorations into new methods of synthesis involving piperidinyl compounds, such as the synthesis of 3-(pyrrolidin-1-yl)piperidine, are significant for advancing chemical manufacturing processes (Smaliy et al., 2011).
Fluorescent pH Sensors
The development of fluorescent pH sensors using heteroatom-containing organic fluorophores, like 1-(4-pyridinyl)-1-phenyl-2-(9-carbazolyl)ethene, which shares structural similarities with piperidinyl compounds, demonstrates the potential of these molecules in sensing applications (Yang et al., 2013).
Preparation and Characterization
The preparation and characterization of compounds like 1-benzyl-2,4-piperidinedione-3-carboxylic acid derivatives provide foundational knowledge for understanding the chemical properties and potential applications of piperidinyl-based compounds (Ibenmoussa et al., 1998).
properties
IUPAC Name |
3-piperidin-1-yl-1-(4-propan-2-ylphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-13(2)14-6-8-15(9-7-14)20-17(21)12-16(18(20)22)19-10-4-3-5-11-19/h6-9,13,16H,3-5,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZHAGCMIDLGSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-tert-butylbenzoyl)-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B4067205.png)
![(5S)-5-{[({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)(4-pyridinylmethyl)amino]methyl}-2-pyrrolidinone](/img/structure/B4067207.png)

![3,4-dichloro-N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}benzenesulfonamide](/img/structure/B4067249.png)
![2-amino-4-{3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4067254.png)
![N-[4-({1-[4-(dimethylamino)phenyl]-3-oxo-3-phenylpropyl}sulfonyl)phenyl]acetamide](/img/structure/B4067256.png)
![2,6-dimethyl-1-({[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine](/img/structure/B4067264.png)
![N-(sec-butyl)-2-{[N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4067268.png)
![3-(cyclopentylamino)-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4067274.png)
![8-[4-(allyloxy)-3-bromo-5-ethoxyphenyl]-6-amino-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B4067275.png)
![2-amino-4-[4-(benzyloxy)-2-bromo-5-methoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4067280.png)
![N-(3,5-dimethylphenyl)-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4067290.png)
![4-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethoxy}-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B4067303.png)